

α-Bisabolene: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *alpha*-Bisabolene

Cat. No.: B094291

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Abstract

alpha-Bisabolene, a naturally occurring sesquiterpene, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for α -bisabolene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data in a clear and accessible format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Chemical Structure and Identification

alpha-Bisabolene is a monocyclic sesquiterpene with the molecular formula $C_{15}H_{24}$. It exists as several isomers, with the (E)- and (Z)- isomers being the most common. The chemical structure is characterized by a cyclohexene ring substituted with a methyl group and a 6-methylhepta-2,5-dien-2-yl side chain.

Table 1: Chemical Identification of α -Bisabolene

Identifier	Value
IUPAC Name	1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene
CAS Number	17627-44-0 (for the racemate)
Molecular Formula	C ₁₅ H ₂₄
Molecular Weight	204.35 g/mol
SMILES	CC1=CCC(CC1)C(=C)CCC=C(C)C
InChI Key	YHBUQBJHSRGZNF-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of α -bisabolene are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the table below.

Table 2: Physicochemical Properties of α -Bisabolene

Property	Value	Reference
Physical Properties		
Boiling Point	276.00 to 277.00 °C @ 760.00 mm Hg	[1]
Density	0.859 ± 0.06 g/cm³ (Predicted)	[2]
logP (Octanol-Water Partition Coefficient)	5.2	[3]
Chemical Properties		
Reactivity	Can undergo hydrogenation, oxidation, and polymerization.	[4]
Stability	The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance.	[4]

Spectroscopic Data

The structural elucidation and identification of α -bisabolene are primarily achieved through spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of α -bisabolene. The fragmentation pattern is key to its identification. The mass spectrum of (Z)- α -bisabolene shows a prominent peak at m/z 93, with other significant fragments at m/z 119, 94, 107, and 91.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy is useful for distinguishing between the (Z) and (E) isomers of α -bisabolene. In the (Z)-isomer, the C2 and C3 carbons exhibit downfield shifts (δ 120–125 ppm) compared to the (E)-isomer, which is attributed to differences in electron density distribution.[\[4\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in α -bisabolene, such as C-H and C=C bonds.

Biological Activities and Signaling Pathways

alpha-Bisabolene has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest. It is important to note that much of the detailed mechanistic work has been conducted on its derivative, α -bisabolol, and essential oils containing α -bisabolene. The biological activities of α -bisabolene itself are an active area of research.

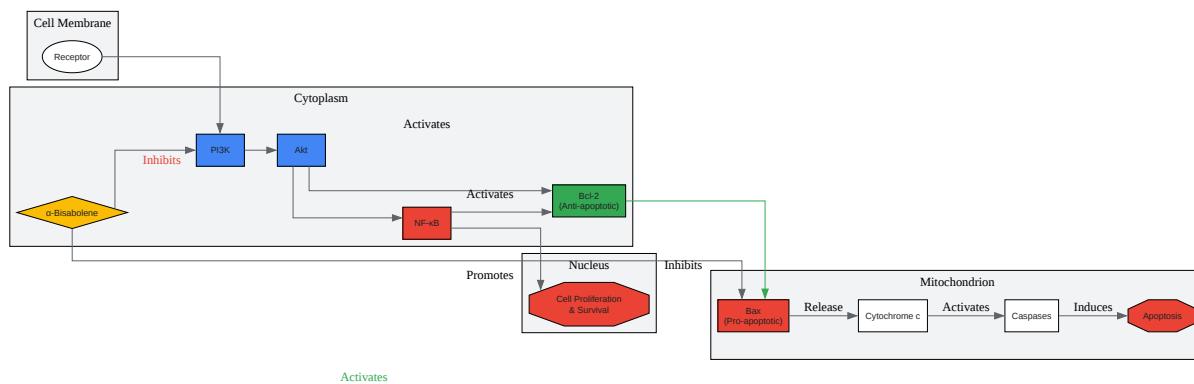
Table 3: Biological Activities of α -Bisabolene and Related Compounds

Activity	Compound	Key Findings	Reference
Anticancer	(E)-gamma-Bisabolene	Induces apoptosis in human neuroblastoma TE671 cells (CC50 = 8.2 μ M) via extrinsic and intrinsic pathways, mediated by the p53 signaling pathway.	[2]
Anticancer	α -Bisabolol	Induces apoptosis in acute leukemia cells (IC50 = 14-65 μ M) through direct mitochondrial damage. Suppresses Akt activation in pancreatic cancer cells. Modulates the PI3K/Akt/FAK/BRAF and NF- κ B/Akt/PI3K signaling pathways in breast cancer cells.	[1][2][6][7]
Anti-inflammatory	α -Bisabolol	Reduces pro-inflammatory cytokines.	[2]
Anti-inflammatory	Bisabolene Isomers	General anti-inflammatory properties are attributed to bisabolene isomers.	[2]
Antimicrobial	α -Bisabolene	Exhibits activity against Gram-positive and Gram-negative bacteria by disrupting	[8]

the microbial cell
membrane.

Proposed Anticancer Signaling Pathway

Based on studies of its derivative α -bisabolol, a proposed signaling pathway for the anticancer effects of α -bisabolene involves the modulation of key survival and apoptotic pathways.



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Proposed anticancer signaling pathway of α -bisabolene.

Experimental Protocols

Extraction of α -Bisabolene from Plant Material

A common method for extracting α -bisabolene from plant sources is steam distillation.

Protocol: Steam Distillation

- Preparation: The plant material is dried and powdered to increase the surface area for extraction.
- Assembly: The powdered plant material is placed in the distillation flask with water. The steam distillation apparatus is assembled, ensuring all joints are sealed.
- Distillation: The water is heated to generate steam, which passes through the plant material, vaporizing the volatile essential oils, including α -bisabolene.
- Condensation: The vapor mixture of steam and essential oil is passed through a condenser, where it liquefies.
- Collection: The condensed liquid, consisting of the essential oil and hydrosol, is collected in a receiving flask.
- Separation: The essential oil layer, which is less dense than water, is separated from the aqueous layer.
- Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove residual water and stored in an airtight, dark container at 4°C.^[9]

Analysis of α -Bisabolene by GC-MS

Gas chromatography-mass spectrometry is a standard technique for the qualitative and quantitative analysis of α -bisabolene.

Protocol: GC-MS Analysis

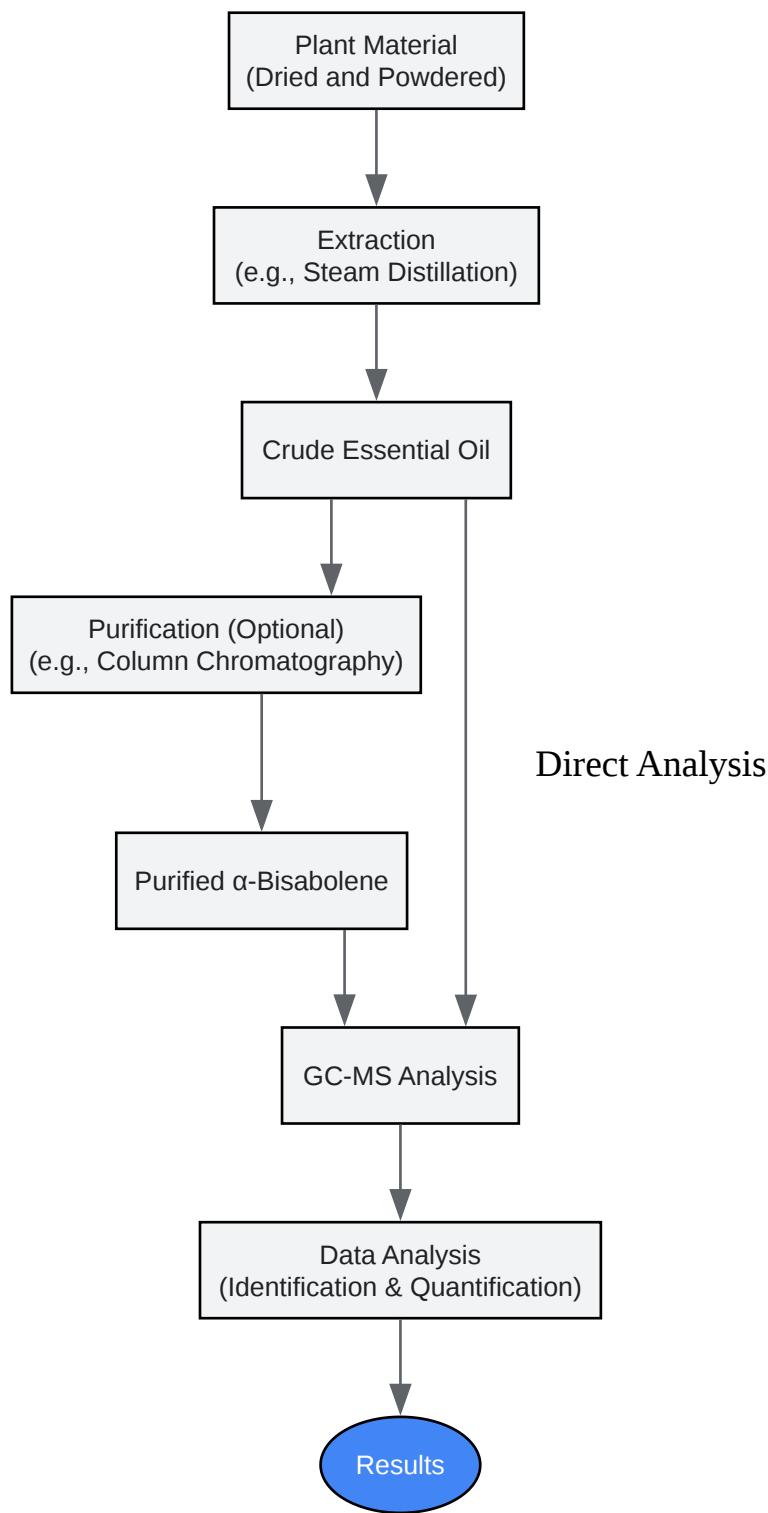
- Sample Preparation:

- Prepare a primary stock solution of a known concentration of an α -bisabolene standard in a suitable solvent (e.g., dodecane).
- Perform serial dilutions to create working standards at various concentrations.
- An internal standard (e.g., β -caryophyllene) can be added to both the standards and samples for improved quantification.[4]
- Instrumentation:
 - Gas Chromatograph (GC):
 - Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is typically used.[10]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
 - Injection: Split or splitless injection mode at an appropriate temperature (e.g., 250 °C).[4][10]
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. An example program starts at 50°C, holds for 2 minutes, then ramps up to higher temperatures.[10]
 - Mass Spectrometer (MS):
 - Ionization: Electron impact (EI) ionization at 70 eV.[11]
 - Scan Mode: Full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[10]
 - Detector Temperature: Maintained at a constant temperature (e.g., 270 °C).[11]
- Data Analysis:
 - The retention time of the peak corresponding to α -bisabolene is used for identification by comparison with the standard.

- The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation.
- A calibration curve is generated from the peak areas of the standards to quantify the amount of α -bisabolene in the sample.

Experimental Workflow

The general workflow for the extraction and analysis of α -bisabolene is depicted below.



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General experimental workflow for α -bisabolene.

Conclusion

alpha-Bisabolene is a promising natural compound with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies required for its study. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this versatile sesquiterpene. As research progresses, a deeper understanding of the specific molecular mechanisms of α -bisabolene will undoubtedly unlock new avenues for its use in medicine and biotechnology.

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